

# An In-depth Technical Guide to 3-chloro-4-methylpentan-2-one

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## Compound of Interest

Compound Name: 3-chloro-4-methylpentan-2-one

Cat. No.: B2372270

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CAS Number: 2907-70-2

This technical guide provides a comprehensive overview of **3-chloro-4-methylpentan-2-one**, a halogenated ketone of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available physicochemical data, outlines general experimental protocols for the synthesis and reactivity of  $\alpha$ -haloketones, and discusses their potential toxicological and pharmacological relevance.

## Physicochemical and Spectroscopic Data

While experimental data for **3-chloro-4-methylpentan-2-one** is limited in publicly available literature, the following tables summarize its known identifiers and physicochemical properties. Where experimental values are unavailable, calculated estimates for related isomers are provided for reference.

Table 1: Chemical Identifiers for **3-chloro-4-methylpentan-2-one**

Identifier	Value
CAS Number	2907-70-2[1][2]
Molecular Formula	C6H11ClO[1]
Molecular Weight	134.60 g/mol [1]
IUPAC Name	3-chloro-4-methylpentan-2-one[1]
SMILES	<chem>CC(C)C(C(=O)C)Cl</chem> [1]
InChI	InChI=1S/C6H11ClO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3[1]
InChIKey	OLBUMMGFVTVKFF-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of **3-chloro-4-methylpentan-2-one** and a Related Isomer

Property	3-chloro-4-methylpentan-2-one	4-chloro-2-methyl-3-pentanone (Isomer)
Boiling Point	Not available	427.10 K (154.0 °C) (Calculated)[3]
Melting Point	Not available	Not available
Density	Not available	Not available

#### Spectroscopic Data Summary:

Detailed experimental spectra for **3-chloro-4-methylpentan-2-one** are not readily available. However, a <sup>13</sup>C NMR spectrum is reported to be available in the SpectraBase database.[4] For reference, the predicted collision cross-section values for various adducts in mass spectrometry have been calculated.[5] General fragmentation patterns for ketones in mass spectrometry involve cleavage alpha to the carbonyl group.[6][7]

## Synthesis and Reactivity

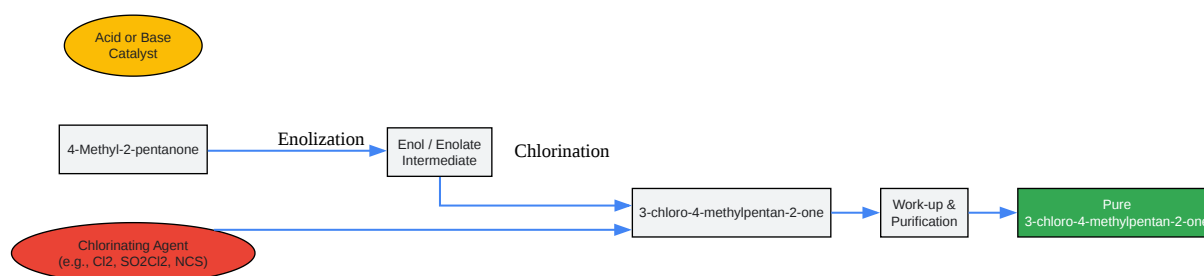
While a specific, detailed experimental protocol for the synthesis of **3-chloro-4-methylpentan-2-one** is not available in the reviewed literature, the general synthesis of  $\alpha$ -haloketones provides a likely pathway.[8][9]

## General Synthesis of $\alpha$ -Chloroketones

The most common method for the synthesis of  $\alpha$ -chloroketones is the direct  $\alpha$ -halogenation of the corresponding ketone.[8] This reaction typically proceeds through an enol or enolate intermediate, which then reacts with a chlorinating agent.

### Experimental Protocol: General $\alpha$ -Chlorination of a Ketone

- **Enolization:** The starting ketone, 4-methyl-2-pentanone, is treated with an acid or base catalyst to promote the formation of the corresponding enol or enolate.
- **Chlorination:** A chlorinating agent, such as chlorine ( $\text{Cl}_2$ ), sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), or N-chlorosuccinimide (NCS), is introduced to the reaction mixture. The choice of chlorinating agent and reaction conditions (solvent, temperature) can influence the selectivity and yield of the desired  $\alpha$ -chloro product.
- **Work-up and Purification:** The reaction mixture is typically quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or chromatography to isolate the **3-chloro-4-methylpentan-2-one**.



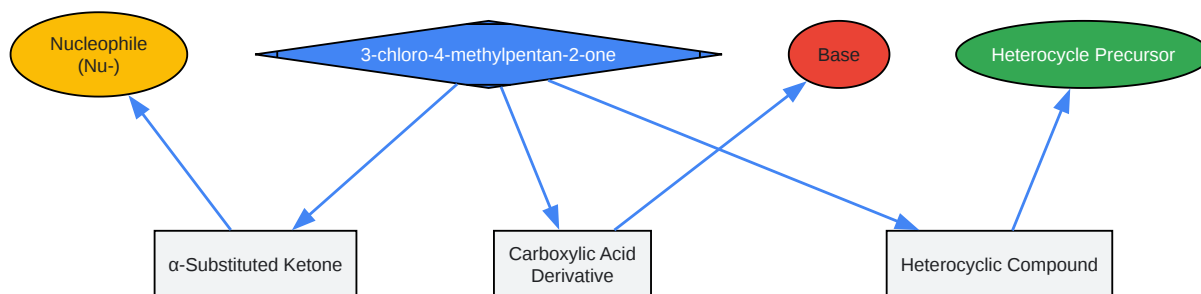
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General workflow for the synthesis of **3-chloro-4-methylpentan-2-one**.

## Reactivity of $\alpha$ -Haloketones

$\alpha$ -Haloketones are versatile synthetic intermediates due to the presence of two reactive electrophilic sites: the carbonyl carbon and the  $\alpha$ -carbon bearing the halogen.[9][10] This dual reactivity allows for a wide range of transformations.

- **Nucleophilic Substitution:** The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups at the  $\alpha$ -position.
- **Favorskii Rearrangement:** In the presence of a base,  $\alpha$ -haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
- **Formation of Heterocycles:**  $\alpha$ -Haloketones are key building blocks for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which are of medicinal interest.[9][10]



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Key reactivity pathways of  $\alpha$ -haloketones.

## Applications in Drug Development

$\alpha$ -Haloketones are valuable intermediates in the synthesis of pharmaceutically active compounds.[10][11] They serve as precursors for the construction of complex molecular architectures found in various drug classes. For instance, chiral  $\alpha$ -chloroketones are key building blocks for the synthesis of HIV protease inhibitors like atazanavir and darunavir.[12]

[13][14] The reactivity of the  $\alpha$ -halo group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

## Toxicological and Biological Activity Profile

Specific toxicological data for **3-chloro-4-methylpentan-2-one** is limited. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Table 3: GHS Hazard Statements for **3-chloro-4-methylpentan-2-one**

Hazard Statement	Description
H226	Flammable liquid and vapor[1]
H302	Harmful if swallowed[1]
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H332	Harmful if inhaled[1]
H335	May cause respiratory irritation[1]

The toxicity of  $\alpha,\beta$ -unsaturated ketones, a related class of compounds, has been studied, with the nasal cavity being a primary target organ for toxicity in animal studies.[15] The reactivity of  $\alpha$ -diketones, another related class, has been linked to respiratory toxicity.[16] Given the structural alerts present in **3-chloro-4-methylpentan-2-one**, appropriate safety precautions should be taken during handling and use.

## Conclusion

**3-chloro-4-methylpentan-2-one** is a halogenated ketone with potential applications as a synthetic intermediate in organic chemistry and drug discovery. While detailed experimental data for this specific compound is not extensively documented, its properties and reactivity can be inferred from the well-established chemistry of  $\alpha$ -haloketones. Further research is warranted to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and thoroughly evaluate its toxicological and pharmacological profile. This guide

serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.

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